molecular formula C20H27N3OS B2641046 1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898452-50-1

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2641046
CAS No.: 898452-50-1
M. Wt: 357.52
InChI Key: SFNRMLMCSRIKLQ-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3OS and its molecular weight is 357.52. The purity is usually 95%.
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Biological Activity

1-(tert-butyl)-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a complex organic compound known for its potential biological activities. The compound's structure integrates a tert-butyl group, a dihydroisoquinoline moiety, and a thiophene ring, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H24N2O2 IUPAC Name 1 tert butyl 3 2 3 4 dihydroisoquinolin 2 1H yl 2 thiophen 2 yl ethyl urea \text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{2}\quad \text{ IUPAC Name 1 tert butyl 3 2 3 4 dihydroisoquinolin 2 1H yl 2 thiophen 2 yl ethyl urea }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the dihydroisoquinoline moiety is significant for its ability to inhibit specific enzymatic pathways involved in inflammation and other diseases.

Enzymatic Inhibition

Research indicates that compounds containing the dihydroisoquinoline structure exhibit inhibition of caspase-1, an enzyme critical in the inflammatory response. For example, studies have shown that derivatives with similar structures have demonstrated IC50 values ranging from 14.6 μM to higher concentrations depending on substituents at specific positions on the molecule .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In vitro studies using U937 cells (a human monocytic cell line) demonstrated that treatment with similar dihydroisoquinoline derivatives resulted in reduced IL-1β production upon stimulation with lipopolysaccharides (LPS) . This suggests that the compound may modulate inflammatory cytokine production.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. For instance, compounds structurally related to this compound were tested against various cancer cell lines, revealing selective cytotoxicity at certain concentrations while sparing normal cells .

Research Data Tables

CompoundIC50 (μM)Enzyme Activity (% at 100 μM)Biological Effect
5caNDIAInactive
5cbND96.73Moderate inhibition
5cc14.69.49Significant inhibition
5cdND80.56Moderate inhibition

Note: ND = Not Determined; IA = Inactive .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Caspase-1 Inhibition : A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives showed that modifications in substituents significantly influenced their inhibitory effects on caspase-1, suggesting that fine-tuning the molecular structure can enhance efficacy against inflammatory diseases .
  • Inflammation Models : Another study utilized U937 cells differentiated into macrophages to assess the immunomodulatory effects of related compounds. Results indicated a marked decrease in pro-inflammatory cytokines when treated with these compounds, supporting their potential as anti-inflammatory agents .

Properties

IUPAC Name

1-tert-butyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-20(2,3)22-19(24)21-13-17(18-9-6-12-25-18)23-11-10-15-7-4-5-8-16(15)14-23/h4-9,12,17H,10-11,13-14H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNRMLMCSRIKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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